Superior Reduction in Clinical Recurrence of C. difficile Infection vs. Vancomycin
In a meta-analysis of two pivotal phase 3 trials (003 and 004) involving 1,164 adult patients, fidaxomicin demonstrated a 40% reduction in the composite endpoint of persistent diarrhea, recurrence, or death compared to vancomycin through day 40 [1]. The absolute reduction in CDI recurrence rate at 25 days post-treatment was 8.9% (fidaxomicin 13.3% vs. vancomycin 22.2%) [2]. This superior efficacy in preventing recurrence was also observed in pediatric patients, where the global cure rate was significantly higher for fidaxomicin (68.4%) compared to vancomycin (50.0%) at 30 days post-treatment [3].
| Evidence Dimension | CDI Recurrence Rate |
|---|---|
| Target Compound Data | 13.3% (adults, 25 days post-treatment); Global cure rate 68.4% (pediatric, 30 days post-treatment) |
| Comparator Or Baseline | Vancomycin: 22.2% (adults); 50.0% (pediatric) |
| Quantified Difference | Absolute risk reduction of 8.9% in adults; 18.4% absolute increase in global cure rate in children |
| Conditions | Phase 3 randomized controlled trials; fidaxomicin 200 mg BID vs. vancomycin 125 mg QID for 10 days |
Why This Matters
Lower recurrence rates translate directly to reduced healthcare costs and improved patient outcomes, making fidaxomicin the preferred choice for studies focused on sustained CDI resolution.
- [1] Crook DW, Walker AS, Kean Y, et al. Fidaxomicin versus vancomycin for Clostridium difficile infection: meta-analysis of pivotal randomized controlled trials. Clin Infect Dis. 2012;55(Suppl 2):S93-S103. View Source
- [2] Louie TJ, Miller MA, Mullane KM, et al. Fidaxomicin versus vancomycin for Clostridium difficile infection. N Engl J Med. 2011;364(5):422-431. View Source
- [3] Wolf J, Kalocsai K, Fortuny C, et al. Safety and Efficacy of Fidaxomicin and Vancomycin in Children and Adolescents with Clostridioides (Clostridium) difficile Infection: A Phase 3, Multicenter, Randomized, Single-blind Clinical Trial (SUNSHINE). Clin Infect Dis. 2020;71(10):2581-2588. View Source
